Comparative H₃ Receptor Affinity: JNJ-10181457 vs. GSK189254 and Pitolisant
JNJ-10181457 demonstrates high affinity for the human histamine H₃ receptor, but its potency is distinct from that of the ultra-high-affinity comparator GSK189254. While GSK189254 exhibits subnanomolar affinity (Ki = 0.13 nM for human H₃), JNJ-10181457's affinity is in the low nanomolar range (Ki = 1.17 nM) . This difference may be relevant for experimental designs requiring a specific degree of target engagement or for avoiding potential off-target effects associated with extremely high-affinity ligands. In comparison to pitolisant, which has a reported Ki of 0.16 nM for the human H₃ receptor, JNJ-10181457 is approximately 7-fold less potent in vitro [1].
| Evidence Dimension | Binding affinity (Ki) for human histamine H₃ receptor |
|---|---|
| Target Compound Data | Ki = 1.17 nM |
| Comparator Or Baseline | GSK189254: Ki = 0.13 nM; Pitolisant: Ki = 0.16 nM |
| Quantified Difference | JNJ-10181457 is ~9-fold less potent than GSK189254 and ~7-fold less potent than pitolisant in this assay. |
| Conditions | Recombinant human H₃ receptor radioligand binding assay; [³H]-N-α-methylhistamine used as radioligand. |
Why This Matters
Provides a clear quantitative benchmark for selecting JNJ-10181457 when a moderate, rather than ultra-high, affinity H₃ antagonist is desired for mechanistic or dose-response studies.
- [1] Ligneau X, Perrin D, Landais L, Camelin JC, Calmels TP, Berrebi-Bertrand I, et al. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. J Pharmacol Exp Ther. 2007;320(1):365-375. View Source
